molecular formula C5H4N4 B1367300 1H-pyrazolo[3,4-b]pyrazine CAS No. 272-60-6

1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B1367300
CAS No.: 272-60-6
M. Wt: 120.11 g/mol
InChI Key: DDZGQYREBDXECY-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Biochemical Analysis

Biochemical Properties

1H-pyrazolo[3,4-b]pyrazine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase SHP2, where this compound acts as a selective allosteric inhibitor . This interaction is significant in the context of treating KRASG12C-mutant non-small cell lung cancer. The compound binds to the allosteric site of SHP2, inhibiting its activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly those with KRASG12C mutations, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the allosteric site of SHP2, leading to its inhibition . This inhibition prevents the dephosphorylation of key signaling molecules, thereby disrupting downstream signaling pathways. Furthermore, this compound has been found to interact with other biomolecules, such as kinases and transcription factors, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown similar effects, with the compound maintaining its activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the plasma can influence the distribution and accumulation of this compound in different tissues. These interactions are critical for determining the bioavailability and therapeutic efficacy of the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. Additionally, targeting signals within the compound can direct it to specific cellular compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dichloropyrazine with hydrazine hydrate in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed coupling reactions to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous manufacturing processes have been developed to produce key intermediates, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, which can be further transformed into the final product . These processes often utilize flow chemistry techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-b]pyrazine oxides, while substitution reactions can produce various substituted pyrazolopyrazines .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZGQYREBDXECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512807
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-60-6
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Diaza-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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